molecular formula C20H23NO4 B028460 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine CAS No. 89371-42-6

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Cat. No.: B028460
CAS No.: 89371-42-6
M. Wt: 341.4 g/mol
InChI Key: RLFXILKNOGXPCT-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine typically involves the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:

    Protection of L-alanine: The amino group of L-alanine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

    Coupling Reaction: The protected L-alanine is then coupled with 3-phenylpropylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group in peptide synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of alanine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can be compared with other similar compounds, such as:

    N-Benzyloxycarbonyl-L-alanine: Lacks the 3-phenylpropyl group, making it less complex.

    N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-glycine: Similar structure but with glycine instead of alanine.

    N-Benzyloxycarbonyl-3-phenylpropylamine: Lacks the alanine moiety, making it a simpler molecule.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXILKNOGXPCT-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564230
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-42-6
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 2
Reactant of Route 2
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 3
Reactant of Route 3
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 4
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 5
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 6
N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.